3,4-Dimethoxyaniline
Overview
Description
3,4-Dimethoxyaniline: is an organic compound with the molecular formula C8H11NO2 . It is also known by other names such as 4-Aminopyrocatechol dimethyl ether and 4-Aminoveratrole . This compound is characterized by the presence of two methoxy groups (-OCH3) attached to the benzene ring at the 3rd and 4th positions, along with an amino group (-NH2) at the 1st position. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
3,4-Dimethoxyaniline is a chemical compound with the molecular formula C8H11NO2 . It is primarily used as an intermediate in the pharmaceutical and dye industries . .
Biochemical Pathways
As an intermediate in the production of certain dyes and pharmaceuticals , it may be involved in various biochemical reactions during these processes.
Result of Action
As an intermediate in the production of certain pharmaceuticals and dyes , it may contribute to the overall effects of these products.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and more. For instance, it is recommended to store the compound in a dark place under an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxyaniline can be synthesized through several methods. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with ammonium acetate in the presence of a reducing agent such as sodium borohydride . Another method involves the nitration of 3,4-dimethoxytoluene followed by reduction of the nitro group to an amino group .
Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of 3,4-dimethoxynitrobenzene using hydrogen gas in the presence of a catalyst such as palladium on carbon . This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form .
Reduction: The compound can be reduced to form .
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and in the presence of a catalyst are used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 3,4-Dimethoxycyclohexylamine.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
3,4-Dimethoxyaniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,4-Dimethylaniline: Similar structure but with methyl groups instead of methoxy groups.
3,5-Dimethoxyaniline: Methoxy groups at the 3rd and 5th positions instead of the 3rd and 4th.
2,5-Dimethoxyaniline: Methoxy groups at the 2nd and 5th positions.
Uniqueness: 3,4-Dimethoxyaniline is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. The presence of methoxy groups at the 3rd and 4th positions enhances its electron-donating properties, making it more reactive in electrophilic substitution reactions compared to its analogs .
Properties
IUPAC Name |
3,4-dimethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
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InChI Key |
LGDHZCLREKIGKJ-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Record name | 3,4-DIMETHOXYANILINE | |
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DSSTOX Substance ID |
DTXSID8064226 | |
Record name | 3,4-Dimethoxyaniline | |
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Molecular Weight |
153.18 g/mol | |
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Physical Description |
3,4-dimethoxyaniline is a brown powder. (NTP, 1992), Brown solid; [CAMEO] Brown crystalline solid; [Alfa Aesar MSDS] | |
Record name | 3,4-DIMETHOXYANILINE | |
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Record name | 3,4-Dimethoxyaniline | |
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Solubility |
1 to 10 mg/mL at 64 °F (NTP, 1992) | |
Record name | 3,4-DIMETHOXYANILINE | |
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CAS No. |
6315-89-5 | |
Record name | 3,4-DIMETHOXYANILINE | |
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Record name | 3,4-Dimethoxyaniline | |
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Record name | 3,4-Dimethoxyaniline | |
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Record name | 3,4-Dimethoxyaniline | |
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Record name | Benzenamine, 3,4-dimethoxy- | |
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Record name | 3,4-Dimethoxyaniline | |
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Record name | 3,4-dimethoxyaniline | |
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Record name | 3,4-DIMETHOXYANILINE | |
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Melting Point |
189 to 190 °F (NTP, 1992) | |
Record name | 3,4-DIMETHOXYANILINE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3,4-Dimethoxyaniline possesses the molecular formula C8H11NO2 with a molecular weight of 153.18 g/mol. Spectroscopic data, including FT-IR and FT-Raman spectra, have been reported and analyzed to characterize its vibrational modes. []
A: Common synthetic routes involve using 3,4-dimethoxybenzene as a starting material. One method involves nitration with HNO3-H2SO4, leading to 3,4-dimethoxynitrobenzene, followed by reduction using Raney-Ni catalyst and hydrogen pressure to yield this compound. [, ] Alternatively, it can be synthesized from guaiacol by first converting it to 4-bromoveratrole. This is then reacted with aqueous ethylamine in the presence of a cuprous chloride catalyst, producing N-Ethyl-3,4-dimethoxyaniline. []
A: this compound serves as a versatile building block for various chemical syntheses. For instance, it acts as a precursor in synthesizing 3,4-Dimethoxyphenylisocyanate using bis(trichloromethyl) carbonate (BTC). This reaction offers advantages in safety, manipulation, and yield compared to phosgene-based methods. [] Furthermore, it's a key component in constructing quinazolinone skeletons. This involves reacting this compound with phenylisocyanate to form 1-(3,4-dimethoxyphenyl)-3-phenylurea, followed by a polyphosphoric acid-induced cyclization with carboxylic acids. []
A: Yes, research indicates its potential in developing water-based epoxy resin curing agents. A nonionic curing agent has been synthesized by reacting this compound with ethylene glycol diglycidyl ether, followed by sealing with triethylenetetramine. This process results in a curing agent with terminal amino groups, contributing to environmentally friendly water-based coatings. []
A: Studies show that this compound displays antioxidative properties. It demonstrates significant inhibitory effects against lipid peroxidation induced by various factors in liposomes, rat liver microsomes, and mitochondria. []
A: Research suggests its utility in creating "turn-on" fluorescent probes for specific metal ions. An anthracene-based chemosensor, anthracene-9-carboxylic acid (3,4-dimethoxyphenyl)-amide (A1), synthesized using this compound, selectively responds to Cu2+ and Zn2+ ions with enhanced fluorescence. []
A: this compound acts as a key starting material in synthesizing Cabozantinib (S)-malate, a known antineoplastic agent. [] It has also been used in the synthesis of novel 4-substituted coumarin derivatives, some of which showed potent antiproliferative activity against the MDA-MB-231 breast cancer cell line. [] Additionally, it has been used in the development of cationic lipids for siRNA delivery in breast cancer cell lines. []
A: Studies show that incorporating this compound-derived thiophene derivatives into poly(vinyl chloride) (PVC) films enhances their photostability. These compounds reduce the photodegradation of PVC by potentially absorbing UV radiation and dissipating energy as heat. []
A: Research suggests that alkoxy-substituted aminoquinoxaline compounds, synthesized using this compound, exhibit antiproliferative activity, particularly against leukemia cell lines. One compound, AQNX5, showed promising results and was further investigated through molecular docking studies, suggesting interaction with Abl kinase, a potential target for leukemia treatment. []
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